molecular formula C9H11NO B3162084 1-(3-Pyridinyl)cyclobutanol CAS No. 87549-96-0

1-(3-Pyridinyl)cyclobutanol

Cat. No.: B3162084
CAS No.: 87549-96-0
M. Wt: 149.19
InChI Key: JCKAICPLJWIPJC-UHFFFAOYSA-N
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Description

1-(3-Pyridinyl)cyclobutanol is an organic compound characterized by a cyclobutane ring bonded to a hydroxyl group and a pyridine ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyridinyl)cyclobutanol can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as cyclopropylcarbinol, under acidic conditions. For example, cyclopropylcarbinol can be treated with concentrated hydrochloric acid, followed by neutralization and extraction to yield cyclobutanol . The pyridine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalytic hydrogenation and other environmentally friendly methods are often employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridinyl)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Pyridinyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions .

Properties

IUPAC Name

1-pyridin-3-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h1,3,6-7,11H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKAICPLJWIPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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